molecular formula C4H3Br2N3O B113077 2-Amino-3,5-dibromopyrazin-1-ium-1-olate CAS No. 84539-09-3

2-Amino-3,5-dibromopyrazin-1-ium-1-olate

Cat. No.: B113077
CAS No.: 84539-09-3
M. Wt: 268.89 g/mol
InChI Key: VZLZHFATLCSEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dibromopyrazin-1-ium-1-olate is a chemical compound with the molecular formula C4H3Br2N3O and a molecular weight of 268.89 g/mol It is characterized by the presence of two bromine atoms, an amino group, and a pyrazine ring with an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the pyrazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromopyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-3,5-diaminopyrazine derivatives, while oxidation can produce pyrazine N-oxides .

Scientific Research Applications

2-Amino-3,5-dibromopyrazin-1-ium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dichloropyrazine: Similar structure but with chlorine atoms instead of bromine.

    2-Amino-3,5-diiodopyrazine: Contains iodine atoms, leading to different reactivity and properties.

    2-Amino-3,5-difluoropyrazine: Fluorine atoms impart unique electronic properties.

Uniqueness

Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct chemical behavior and interactions .

Properties

IUPAC Name

3,5-dibromo-1-hydroxypyrazin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLZHFATLCSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N)N1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.